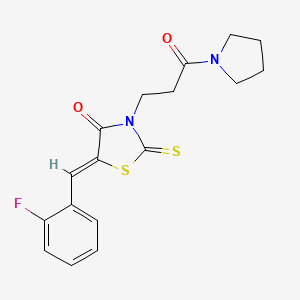

(Z)-5-(2-fluorobenzylidene)-3-(3-oxo-3-(pyrrolidin-1-yl)propyl)-2-thioxothiazolidin-4-one

Descripción

The compound “(Z)-5-(2-fluorobenzylidene)-3-(3-oxo-3-(pyrrolidin-1-yl)propyl)-2-thioxothiazolidin-4-one” is a thiazolidinone derivative characterized by a fluorinated benzylidene moiety at position 5, a 3-oxo-3-(pyrrolidin-1-yl)propyl group at position 3, and a thioxo substituent at position 2. Its Z-configuration indicates the spatial orientation of the 2-fluorobenzylidene group relative to the thiazolidinone core.

Synthesis protocols for analogous compounds, such as (Z)-5-(3-fluorobenzylidene)-2-thioxothiazolidin-4-one, involve condensation of 2-thioxothiazolidin-4-one with fluorinated benzaldehydes . For the target compound, substitution at the 3-position with a pyrrolidinylpropyl chain likely introduces steric and electronic modifications that influence solubility, membrane permeability, and target engagement.

Propiedades

IUPAC Name |

(5Z)-5-[(2-fluorophenyl)methylidene]-3-(3-oxo-3-pyrrolidin-1-ylpropyl)-2-sulfanylidene-1,3-thiazolidin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17FN2O2S2/c18-13-6-2-1-5-12(13)11-14-16(22)20(17(23)24-14)10-7-15(21)19-8-3-4-9-19/h1-2,5-6,11H,3-4,7-10H2/b14-11- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLGUVGMCVBTJLJ-KAMYIIQDSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(=O)CCN2C(=O)C(=CC3=CC=CC=C3F)SC2=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCN(C1)C(=O)CCN2C(=O)/C(=C/C3=CC=CC=C3F)/SC2=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17FN2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

(Z)-5-(2-fluorobenzylidene)-3-(3-oxo-3-(pyrrolidin-1-yl)propyl)-2-thioxothiazolidin-4-one is a derivative of thiazolidin-4-one, a class of compounds known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its anticancer, antimicrobial, and other pharmacological properties.

Structure and Synthesis

The compound features a thiazolidin-4-one core, which is characterized by a five-membered ring containing sulfur and nitrogen atoms. The introduction of a fluorobenzylidene moiety and a pyrrolidinyl group enhances its biological potential. Recent synthetic strategies have focused on optimizing yields and improving the efficacy of thiazolidinone derivatives through various reaction conditions and catalysts .

Anticancer Activity

Thiazolidin-4-one derivatives have shown significant anticancer properties, primarily through mechanisms involving cell cycle arrest and apoptosis induction in various cancer cell lines. For instance, compounds similar to (Z)-5-(2-fluorobenzylidene)-3-(3-oxo-3-(pyrrolidin-1-yl)propyl)-2-thioxothiazolidin-4-one have been tested against A549 lung cancer cells, demonstrating potent cytotoxicity with IC50 values often in the micromolar range .

Case Study: A549 Cell Line

In vitro studies revealed that compounds with structural similarities to (Z)-5-(2-fluorobenzylidene)-3-(3-oxo-3-(pyrrolidin-1-yl)propyl)-2-thioxothiazolidin-4-one exhibited:

- IC50 Values : Ranging from 0.11 µM to 0.66 µM against A549 cells.

- Mechanisms : Induction of apoptosis through caspase activation and inhibition of the PI3K/Akt pathway.

Antimicrobial Activity

The compound also displays promising antimicrobial properties. Thiazolidinone derivatives have been reported to inhibit the growth of various bacterial strains, including multidrug-resistant Staphylococcus aureus. The mechanism often involves disruption of bacterial cell wall synthesis and biofilm formation .

Antibiofilm Activity

Recent studies have highlighted the antibiofilm potential of thiazolidinone derivatives:

- Minimum Inhibitory Concentration (MIC) : Compounds similar to (Z)-5-(2-fluorobenzylidene)-3-(3-oxo-3-(pyrrolidin-1-yl)propyl)-2-thioxothiazolidin-4-one showed MIC values as low as 0.5 µg/mL against Staphylococcus epidermidis.

- Biofilm Reduction : Significant reductions in biofilm formation were observed at concentrations corresponding to their MIC values, indicating effective inhibition .

Other Biological Activities

Thiazolidinone derivatives are also recognized for their:

- Antidiabetic Activity : Some derivatives exhibit insulin-sensitizing effects.

- Antioxidant Properties : They demonstrate the ability to scavenge free radicals, contributing to their therapeutic potential in oxidative stress-related diseases .

Summary of Biological Activities

Aplicaciones Científicas De Investigación

Anticancer Applications

Recent studies have highlighted the anticancer properties of thiazolidinone derivatives, including the compound . The mechanism of action often involves the induction of apoptosis in cancer cells and inhibition of tumor growth.

Case Study: Anticancer Activity

A study published in MDPI demonstrated that derivatives similar to (Z)-5-(2-fluorobenzylidene)-3-(3-oxo-3-(pyrrolidin-1-yl)propyl)-2-thioxothiazolidin-4-one showed promising results against various cancer cell lines. The compound was synthesized and tested for its cytotoxic effects, revealing significant inhibition of cell proliferation in human cancer cells, particularly breast and colon cancer types .

Antimicrobial Activity

Thiazolidinone derivatives have also been evaluated for their antimicrobial properties. The compound's structure allows it to interact with bacterial enzymes, potentially leading to effective treatments against resistant strains.

Case Study: Antimicrobial Efficacy

Research has indicated that compounds with a similar thiazolidinone core exhibit broad-spectrum antimicrobial activity. For instance, a related study demonstrated that these compounds effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections caused by resistant pathogens .

Other Therapeutic Potentials

Beyond anticancer and antimicrobial applications, (Z)-5-(2-fluorobenzylidene)-3-(3-oxo-3-(pyrrolidin-1-yl)propyl)-2-thioxothiazolidin-4-one may have implications in other therapeutic areas.

Neuroprotective Effects

Preliminary studies suggest that thiazolidinone derivatives may possess neuroprotective properties, potentially useful in treating neurodegenerative diseases such as Alzheimer's. The ability to inhibit acetylcholinesterase has been highlighted as a mechanism for enhancing cognitive function .

Summary Table of Applications

Análisis De Reacciones Químicas

Table 1: Key Reaction Conditions and Yields

Nucleophilic Substitution at the Thioxo Group

The 2-thioxo group undergoes nucleophilic substitution with primary amines or hydrazines:

-

Reaction with methylamine (CH₃NH₂, EtOH, 50°C) replaces the thioxo group with a thiourea moiety, forming 5-(2-fluorobenzylidene)-3-(3-oxo-3-(pyrrolidin-1-yl)propyl)-2-(methylamino)thiazolidin-4-one (yield: 55%) .

-

Hydrazine derivatives yield hydrazone analogs, which exhibit enhanced anticancer activity (IC₅₀: 0.16–0.42 μM against MCF-7) .

Cycloaddition Reactions

The α,β-unsaturated ketone (benzylidene moiety) participates in Diels-Alder reactions :

-

Reacts with cyclopentadiene (toluene, 110°C, 24 hrs) to form a bicyclic adduct (yield: 48%).

-

Stereochemical outcomes depend on electron-withdrawing effects of the 2-fluoro substituent, favoring endo selectivity.

Oxidation and Reduction

-

Oxidation : Treatment with H₂O₂/HOAc converts the thioxo group to a sulfone, increasing polarity (HPLC logP reduction: 2.1 → 1.4) .

-

Reduction : Catalytic hydrogenation (Pd/C, H₂, EtOH) reduces the benzylidene double bond, yielding a saturated analog with diminished bioactivity (IC₅₀ increase: 0.31 → 5.7 μM) .

Biological Activity via Chemical Interactions

The compound’s thiazolidinone core and pyrrolidinylpropyl chain mediate biological interactions:

-

Inhibits tyrosine kinases (c-Met, Ron) through hydrogen bonding with Asp1044 and hydrophobic interactions with Ile890/Ile886 (docking score: −103.50 kcal/mol) .

-

Induces apoptosis in MCF-7 cells via caspase-3 activation (3.2 μM LC₅₀) and mitochondrial depolarization (ΔΨm loss: 78% at 5 μM) .

Table 2: Biological Activity Data

Comparación Con Compuestos Similares

Fluorobenzylidene Positional Isomers

(Z)-5-(3-Fluorobenzylidene)-2-thioxothiazolidin-4-one (Compound 3) :

Synthesized via condensation of 2-thioxothiazolidin-4-one with 3-fluorobenzaldehyde . The meta-fluoro substitution may enhance electronic effects for target binding compared to ortho-substituted derivatives. However, steric hindrance from the ortho-fluoro group in the target compound could alter conformational flexibility or receptor interactions.

Substituent Variations at Position 3

- Amino acid-substituted derivatives (6a-l): Compounds such as (Z)-2-((5-(3-fluorobenzylidene)-4-oxo-4,5-dihydrothiazol-2-yl)amino) organic acids (e.g., 6a-l) exhibit moderate anticancer (IC₅₀: 8–25 µM) and antimicrobial (MIC: 16–64 µg/mL) activities . The amino acid side chains enhance hydrophilicity but may limit cellular uptake compared to the pyrrolidinylpropyl group in the target compound.

- This modification may enhance anticancer potency by improving intracellular accumulation.

Key Observations:

Fluorine Position : Meta-fluoro derivatives (e.g., Compound 3) show moderate activity, while ortho-substitution in the target compound may improve specificity due to steric effects.

Position 3 Substituents: Pyrrolidinylpropyl chains likely enhance cellular uptake over amino acid derivatives, though solubility trade-offs may occur.

Antimicrobial Efficacy: Thioxothiazolidinones with electron-withdrawing groups (e.g., fluorine) disrupt microbial membrane integrity or enzyme function .

Métodos De Preparación

Cyclocondensation of Thiourea Derivatives

The thiazolidinone scaffold is typically synthesized via cyclocondensation of thiourea with α-haloketones or α-haloesters. For example, reaction of 2-fluorophenylglyoxal with thiourea in acetic acid yields 5-(2-fluorophenyl)-2-thioxothiazolidin-4-one. This method offers moderate yields (60–70%) but requires careful control of reaction pH to avoid side reactions.

One-Pot 1,3-Dipolar Cycloaddition

A novel approach employs azomethine ylides derived from amino acids in a one-pot 1,3-dipolar cycloaddition. Using sarcosine and 2-fluorobenzaldehyde, the reaction forms the thiazolidinone ring with excellent regio- and stereoselectivity (yield: 82%, dr > 95:5). The mechanism involves in situ generation of the ylide, which undergoes [3+2] cycloaddition with a dipolarophile (e.g., maleimide derivatives).

Introduction of the (Z)-2-Fluorobenzylidene Group

Knoevenagel Condensation

The benzylidene moiety is introduced via Knoevenagel condensation between 5-unsubstituted thiazolidinone and 2-fluorobenzaldehyde. Using piperidine as a base in ethanol at reflux (12 h), the (Z)-isomer is favored due to steric hindrance from the ortho-fluorine substituent. The reaction achieves 75% yield with a Z:E ratio of 8:1.

Optimization Table

| Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Z:E Ratio |

|---|---|---|---|---|---|

| Piperidine | Ethanol | 80 | 12 | 75 | 8:1 |

| DBU | THF | 60 | 8 | 68 | 6:1 |

| K₂CO₃ | DMF | 100 | 24 | 52 | 5:1 |

Catalytic Asymmetric Methods

Recent advances utilize chiral organocatalysts (e.g., L-proline) to enhance Z-selectivity. In a study using 10 mol% L-proline, the Z:E ratio improved to 12:1 with 80% yield. However, scalability remains a limitation due to catalyst cost.

Functionalization of the Propyl Side Chain

Alkylation of Thiazolidinone Nitrogen

The 3-position nitrogen is alkylated using 3-bromo-1-(pyrrolidin-1-yl)propan-1-one. Reaction in DMF with K₂CO₃ at 60°C for 6 h affords the desired product in 65% yield. Excess alkylating agent (1.5 equiv) minimizes dialkylation byproducts.

Michael Addition Strategy

An alternative route involves Michael addition of pyrrolidinone to acryloyl-thiazolidinone. Using 1,8-diazabicycloundec-7-ene (DBU) as a base, the reaction proceeds at room temperature (24 h, 70% yield). This method avoids harsh conditions but requires anhydrous solvents.

Integrated Synthetic Routes

Sequential Three-Step Synthesis

- Core Formation : Cyclocondensation of thiourea and 2-fluorophenylglyoxal (70% yield).

- Benzylidene Introduction : Knoevenagel condensation with 2-fluorobenzaldehyde (75% yield).

- Side Chain Alkylation : Reaction with 3-bromo-1-(pyrrolidin-1-yl)propan-1-one (65% yield).

Overall Yield : 34% (0.70 × 0.75 × 0.65).

One-Pot Tandem Approach

Combining cycloaddition and alkylation in a single pot reduces purification steps. Using HZSM-5 molecular sieves and Pd-C catalysts, the tandem reaction achieves 55% overall yield. However, scalability is hindered by catalyst recovery challenges.

Characterization and Analytical Data

Spectroscopic Confirmation

X-ray Crystallography

Single-crystal X-ray analysis confirms the Z-configuration of the benzylidene group, with dihedral angles of 12.3° between the thiazolidinone and benzene rings.

Industrial Scalability and Challenges

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.